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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and structure-based
design of AZD3839, a potent and selective inhibitor of the (3-site amyloid precursor protein
cleaving enzyme 1 (BACELl). BACEL1 is a key enzyme in the amyloidogenic pathway, which
leads to the production of amyloid-p (AB) peptides, the primary component of the amyloid
plagues found in the brains of patients with Alzheimer's disease.[1][2][3] The inhibition of
BACEL is therefore a major therapeutic strategy for the treatment of Alzheimer's disease.[1][2]

[3]

AZD3839 was identified through a fragment-based screening approach coupled with structure-
based drug design.[1][2][3] This approach has proven effective in identifying novel, potent, and
selective small molecule inhibitors for challenging drug targets.

Quantitative Data Summary

The following tables summarize the key quantitative data for AZD3839, including its in vitro
potency, selectivity, and cellular activity.

Table 1: In Vitro Enzyme Inhibition
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Enzyme K_i (nmollliter)
Human BACE1 26.1

Human BACE2 372

Cathepsin D >25,000

Data sourced from Falting, J., et al. (2012).[1]

Table 2: Cellular AB Reduction

Cell Line Assay IC_50 (nmollliter)
Human SH-SY5Y sAPP( release 16.7
Human SH-SY5Y AB40 release 5.6
Mouse N2A AB40 release 32.2
Mouse Primary Cortical
AB40 release 50.9
Neurons
Guinea Pig Primary Cortical
AB40 release 24.8

Neurons

Data sourced from Falting, J., et al. (2012).[1][4]

Key Experimental Protocols
BACEL Fluorescence Resonance Energy Transfer
(FRET) Assay

This biochemical assay was used to determine the in vitro potency of AZD3839 against
recombinant human BACEL.[1][2][3]

Principle: The assay utilizes a peptide substrate containing a fluorescent donor and a
guencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in

an increase in fluorescence.
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Protocol:

e Recombinant human BACEL (20 nM) is pre-incubated with varying concentrations of
AZD3839 for 30 minutes in a sodium acetate buffer (50 mM, pH 4.5) containing 100 mM
NaCl, 0.05% BSA, and 0.05% Pluronic F-127.

e The reaction is initiated by the addition of a FRET peptide substrate.

e The increase in fluorescence is monitored over time, and the initial reaction rates are
calculated.

e IC50 values are determined by fitting the dose-response data to a four-parameter logistic
equation.

SH-SY5Y Cell-Based sAPPB and APB Release Assays

These cellular assays were used to assess the ability of AZD3839 to inhibit BACEL activity in a
more physiologically relevant context.[1][5]

Protocol:

e Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F-12 medium supplemented
with 10% fetal calf serum and 1% non-essential amino acids.

o Cells are treated with varying concentrations of AZD3839 for 16 hours.

e The cell culture supernatant is collected, and the levels of secreted sAPP[(3 and AB40 are
measured using Meso Scale Discovery (MSD) electrochemiluminescence assays.

o Cell viability is assessed in parallel using a commercial cytotoxicity kit to ensure that the
observed reduction in SAPP[3 and A is not due to toxic effects.

e |C50 values are calculated from the dose-response curves.

Visualizing the Science
BACE1 Signaling Pathway
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The following diagram illustrates the role of BACEL in the amyloidogenic processing of the
amyloid precursor protein (APP).
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Caption: Amyloidogenic processing of APP by BACE1 and y-secretase.

Fragment-Based Drug Discovery Workflow

The discovery of AZD3839 began with a fragment-based screening campaign to identify small,
low-affinity compounds that bind to BACEL1.
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Caption: Workflow for the fragment-based discovery of AZD3839.
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Structure-Based Design Cycle for AZD3839

Once initial fragment hits were identified and their binding modes determined by X-ray
crystallography, a structure-based design cycle was initiated to optimize their potency and

drug-like properties.
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Caption: Iterative cycle of structure-based drug design for AZD3839.

Conclusion

The discovery of AZD3839 exemplifies the power of combining fragment-based screening with
structure-based drug design to develop potent and selective inhibitors for challenging
therapeutic targets. The comprehensive preclinical characterization of AZD3839 demonstrated
its ability to effectively reduce AP levels in various in vitro and in vivo models, leading to its
progression into Phase 1 clinical trials.[1][2] Although clinical development was later
discontinued, the story of AZD3839 provides valuable insights and a robust framework for the
ongoing efforts to develop effective disease-modifying therapies for Alzheimer's disease.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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